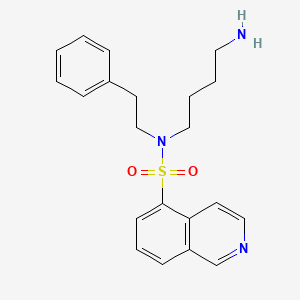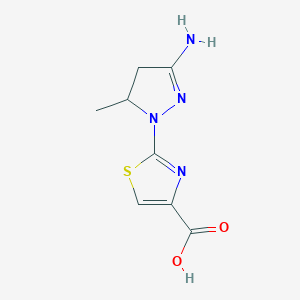
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the thiazole moiety. Common reagents might include hydrazine derivatives, thioamides, and carboxylic acid derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole or thiazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxamide
- 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylate
Uniqueness
What sets 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid apart is its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
785737-61-3 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC 名称 |
2-(5-amino-3-methyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2S/c1-4-2-6(9)11-12(4)8-10-5(3-15-8)7(13)14/h3-4H,2H2,1H3,(H2,9,11)(H,13,14) |
InChI 键 |
IAJOOCPZZUVGHU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=NN1C2=NC(=CS2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


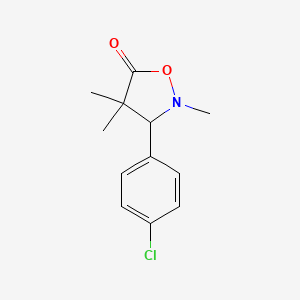
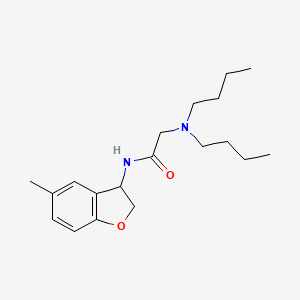
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


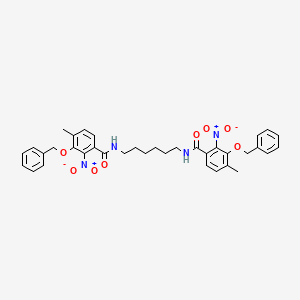
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
